Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C7H10O3SLi. It is a lithium salt of 2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid. This compound is of interest due to its unique spiro structure, which includes both oxygen and sulfur atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of 2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the spiro ring structure.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified spiro ring structures.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce spiro structures into target molecules.
Biology: Investigated for its potential biological activity due to the presence of lithium, which is known to have various effects on biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is not fully understood, but it is believed to involve the interaction of the lithium ion with various molecular targets. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, which could explain some of the compound’s biological effects. The spiro structure may also play a role in its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in medicine for its mood-stabilizing properties.
Lithium citrate: Another lithium salt with similar applications in medicine.
2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid: The parent acid of the lithium salt.
Uniqueness
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is unique due to its spiro structure, which includes both oxygen and sulfur atoms. This structural feature distinguishes it from other lithium salts and may contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S.Li/c8-6(9)5-1-11-4-7(5)2-10-3-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEAFTNZUWVKHQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(C2(COC2)CS1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.